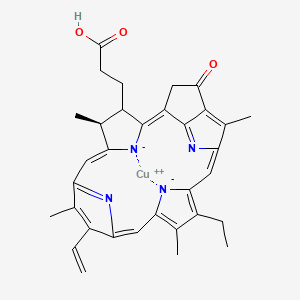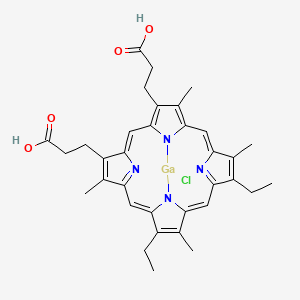
Cu(II) Pyropheophorbide a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cu(II) Pyropheophorbide a is a copper complex of pyropheophorbide a, a derivative of chlorophyll. This compound is known for its photosensitizing properties, making it a valuable agent in photodynamic therapy (PDT) and other scientific applications. The copper ion in the complex enhances its stability and photophysical properties, making it more effective in various applications.
準備方法
Synthetic Routes and Reaction Conditions
Cu(II) Pyropheophorbide a can be synthesized through the metallation of pyropheophorbide a with copper ions. The process typically involves dissolving pyropheophorbide a in an organic solvent such as dimethylformamide (DMF) and then adding a copper salt, such as copper acetate, under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the metallation is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing purification techniques such as column chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Cu(II) Pyropheophorbide a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the copper ion, affecting the compound’s properties.
Substitution: The copper ion can be replaced by other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various metal salts in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield different copper oxidation states.
科学的研究の応用
Cu(II) Pyropheophorbide a has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions and studies involving light-induced processes.
Biology: Employed in studies of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Widely used in photodynamic therapy (PDT) for treating various cancers.
作用機序
The mechanism of action of Cu(II) Pyropheophorbide a in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon light activation. When exposed to light of a specific wavelength, the compound absorbs the energy and transfers it to molecular oxygen, producing singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The compound primarily targets cellular membranes and organelles, disrupting their function and inducing apoptosis .
類似化合物との比較
Cu(II) Pyropheophorbide a can be compared with other similar compounds, such as:
Pheophorbide a: A chlorophyll derivative without the copper ion.
Methyl Pyropheophorbide a: Another derivative with a methyl group, used in similar applications but with different photophysical properties.
Chlorin e6: A related compound used in PDT with different absorption characteristics and photodynamic efficiency.
The uniqueness of this compound lies in its enhanced stability and photophysical properties due to the presence of the copper ion, making it a more effective photosensitizer in various applications.
特性
分子式 |
C33H32CuN4O3 |
|---|---|
分子量 |
596.2 g/mol |
IUPAC名 |
copper;3-[(21S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,24-diaza-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O3.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H3,34,35,36,37,38,39,40);/q;+2/p-2/t17-,21?;/m0./s1 |
InChIキー |
YKIQPNCLKKFXMV-JJTBHEEUSA-L |
異性体SMILES |
CCC1=C2C=C3C(=C4C(=O)CC(=C5C([C@@H](C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2] |
正規SMILES |
CCC1=C2C=C3C(=C4C(=O)CC(=C5C(C(C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)


![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)





![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)

![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
